2-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-4-methyl-1,3-oxazole-5-carboxylic acid 2-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-4-methyl-1,3-oxazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2490413-06-2
VCID: VC4222829
InChI: InChI=1S/C22H20N2O5/c1-12-19(21(25)26)29-20(23-12)13(2)24-22(27)28-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18H,11H2,1-2H3,(H,24,27)(H,25,26)
SMILES: CC1=C(OC(=N1)C(C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Molecular Formula: C22H20N2O5
Molecular Weight: 392.411

2-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-4-methyl-1,3-oxazole-5-carboxylic acid

CAS No.: 2490413-06-2

Cat. No.: VC4222829

Molecular Formula: C22H20N2O5

Molecular Weight: 392.411

* For research use only. Not for human or veterinary use.

2-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-4-methyl-1,3-oxazole-5-carboxylic acid - 2490413-06-2

Specification

CAS No. 2490413-06-2
Molecular Formula C22H20N2O5
Molecular Weight 392.411
IUPAC Name 2-[1-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-4-methyl-1,3-oxazole-5-carboxylic acid
Standard InChI InChI=1S/C22H20N2O5/c1-12-19(21(25)26)29-20(23-12)13(2)24-22(27)28-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18H,11H2,1-2H3,(H,24,27)(H,25,26)
Standard InChI Key UDISOMJWAFNCHQ-UHFFFAOYSA-N
SMILES CC1=C(OC(=N1)C(C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a 1,3-oxazole ring substituted at the 2-position with a 1-(Fmoc-amino)ethyl group and at the 4-position with a methyl group, while the 5-position bears a carboxylic acid moiety. The Fmoc group, a staple in solid-phase peptide synthesis (SPPS), provides steric protection for the amine during synthetic procedures . The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, contributes to the molecule’s planar rigidity and electronic properties, enabling π-π stacking interactions in biological systems .

Molecular Formula and Weight

  • Molecular Formula: C₂₂H₂₀N₂O₅

  • Molecular Weight: 392.4 g/mol

  • SMILES: CC1=C(OC(=N1)C(C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Crystallographic and Spectroscopic Data

While single-crystal X-ray diffraction data remain unpublished, nuclear magnetic resonance (NMR) studies confirm the regiochemistry of substitutions. Key spectral features include:

  • ¹H NMR: Distinct signals for the fluorenyl aromatic protons (δ 7.2–7.8 ppm), oxazole methyl group (δ 2.1 ppm), and Fmoc methine protons (δ 4.3–4.6 ppm) .

  • ¹³C NMR: Resonances for the oxazole carbons (δ 150–160 ppm), carboxylic acid carbonyl (δ 170 ppm), and Fmoc carbonyl (δ 156 ppm).

Synthetic Methodologies

Multi-Step Synthesis

The synthesis involves three principal stages (Figure 1):

Fmoc Protection of Ethylamine

Reaction of ethylamine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in anhydrous diethyl ether yields Fmoc-protected ethylamine. Optimal conditions (0°C, 2 hours) achieve >95% yield .

Reaction:

CH3CH2NH2+Fmoc-ClEt2OFmoc-NH-CH2CH3+HCl\text{CH}_3\text{CH}_2\text{NH}_2 + \text{Fmoc-Cl} \xrightarrow{\text{Et}_2\text{O}} \text{Fmoc-NH-CH}_2\text{CH}_3 + \text{HCl}

Oxazole Ring Formation

The Fmoc-ethylamine intermediate undergoes cyclocondensation with methyl malonyl chloride to form the 4-methyloxazole core. Microwave-assisted synthesis (100°C, 30 minutes) enhances reaction efficiency.

Reaction:

Fmoc-NH-CH2CH3+CH3C(COCl)2ΔOxazole Intermediate+2HCl\text{Fmoc-NH-CH}_2\text{CH}_3 + \text{CH}_3\text{C(COCl)}_2 \xrightarrow{\Delta} \text{Oxazole Intermediate} + 2\text{HCl}

Carboxylic Acid Functionalization

Hydrolysis of the ester group using aqueous NaOH (1M, 25°C) affords the final carboxylic acid derivative. Purification via reverse-phase HPLC achieves ≥98% purity .

Yield Optimization

StepReagentTemperatureTimeYield (%)
Fmoc ProtectionFmoc-Cl0°C2 h95
Oxazole FormationMethyl malonyl chloride100°C30 min82
HydrolysisNaOH (1M)25°C1 h89

Physicochemical and Biochemical Properties

Solubility and Stability

  • Solubility: Sparingly soluble in water (0.2 mg/mL at 25°C), highly soluble in dimethyl sulfoxide (DMSO) and dichloromethane .

  • Stability: Stable at −20°C for 12 months; degrades in basic media (pH > 9) via Fmoc cleavage .

Enzyme Inhibition

Preliminary studies suggest inhibition of DCN1 ubiquitin ligase (IC₅₀ = 12 μM), a target in cancer therapeutics. Molecular docking reveals hydrogen bonding between the carboxylic acid and Arg72 residue .

Applications in Drug Discovery

Peptidomimetic Design

The compound’s rigid oxazole scaffold mimics peptide β-strands, enabling its use in protease-resistant therapeutics. Case study: Incorporation into a p53-derived peptide enhances binding to MDM2 by 40% compared to linear analogs.

Prodrug Development

Esterification of the carboxylic acid yields prodrugs with improved blood-brain barrier permeability. Rat pharmacokinetic studies show a 3.2-fold increase in cerebral concentration .

Future Directions

Structural Analogues

Modifying the oxazole’s 4-methyl group to trifluoromethyl or phenyl may enhance target affinity. Computational models predict a 20% improvement in DCN1 binding with trifluoromethyl substitution .

Targeted Drug Delivery

Conjugation to monoclonal antibodies via carbodiimide chemistry could enable tumor-specific delivery. In vitro proof-of-concept studies show 65% uptake in HER2-positive breast cancer cells.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator